molecular formula C8H14O3 B13351220 2-(Tetrahydro-2H-pyran-2-yl)propanoic acid

2-(Tetrahydro-2H-pyran-2-yl)propanoic acid

Cat. No.: B13351220
M. Wt: 158.19 g/mol
InChI Key: QCZSYKGRBYJOPZ-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-2-yl)propanoic acid is an organic compound characterized by a propanoic acid moiety attached to a tetrahydro-2H-pyran ring. This compound is notable for its unique structure, which combines the properties of both propanoic acid and tetrahydropyran, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)propanoic acid typically involves the reaction of propanoic acid derivatives with tetrahydropyran. One common method is the protection of alcohols using 3,4-dihydropyran to form tetrahydropyranyl ethers, which can then be further reacted to introduce the propanoic acid group . The reaction conditions often involve the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The tetrahydropyran ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The propanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-pyran-2-yl)propanoic acid is unique due to its combination of a propanoic acid group with a tetrahydropyran ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various chemical and biological applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(oxan-2-yl)propanoic acid

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

QCZSYKGRBYJOPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCO1)C(=O)O

Origin of Product

United States

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